Lipophilicity Shift vs. the Closest Documented Analog
The target compound’s computed logP (XLogP3 = 1.8) is substantially higher than that of the nearest structurally characterized analog, N‑[3‑hydroxy‑3‑(tetrahydro‑2H‑pyran‑4‑yl)propyl]‑3‑(methylsulfonyl)‑2‑oxoimidazolidine‑1‑carboxamide (ACD/LogP = ‑3.13), which differs by the replacement of the 4‑ethoxyphenylacetamide moiety with a methylsulfonyl‑2‑oxoimidazolidine‑1‑carboxamide [REFS‑1] [REFS‑2]. This 4.9‑unit logP difference predicts profoundly different membrane‑partitioning behaviour.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (computed) |
| Comparator Or Baseline | Analog: N‑[3‑hydroxy‑3‑(tetrahydro‑2H‑pyran‑4‑yl)propyl]‑3‑(methylsulfonyl)‑2‑oxoimidazolidine‑1‑carboxamide; ACD/LogP = ‑3.13 (computed) |
| Quantified Difference | ΔlogP ≈ 4.9 units (target more lipophilic) |
| Conditions | Computed descriptors from PubChem (XLogP3 v3.0) and ChemSpider (ACD/Labs Percepta v14.00) |
Why This Matters
A >4‑log‑unit lipophilicity gap can shift passive membrane permeability orders of magnitude, making the target compound a more suitable starting point for projects requiring moderate lipophilicity (Rule‑of‑5 compliant) while the comparator is predicted to be essentially impermeant by passive diffusion.
- [1] PubChem. Compound Summary for CID 86266633, 2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034240-89-4 (accessed 2026‑04‑29). View Source
